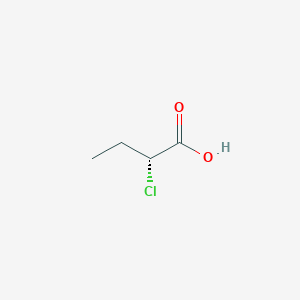

(R)-2-Chlorobutyric Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-2-Chlorobutyric Acid” is a type of organic compound known as a carboxylic acid. The “R” in its name refers to the configuration of the chiral center in the molecule . Carboxylic acids are characterized by the presence of a carboxyl group (-COOH), which makes them capable of donating a proton, classifying them as acids .

Synthesis Analysis

The synthesis of carboxylic acids and their derivatives has seen significant development in recent years. These reactions often involve molecular hydrogen as the reducing agent and can be facilitated by both heterogeneous and homogeneous catalysts .Molecular Structure Analysis

The molecular structure of a compound like “®-2-Chlorobutyric Acid” can be determined using various software tools like ChemDraw, HyperChem, and GuassView 5.0 . These tools allow for the establishment of a molecular structure model.Chemical Reactions Analysis

Carboxylic acids, like “®-2-Chlorobutyric Acid”, can participate in a variety of chemical reactions. One of the most common types of reactions they undergo is acid-base reactions in aqueous solutions .Physical And Chemical Properties Analysis

Carboxylic acids have several physical and chemical properties. They are usually colorless and crystalline. They have high melting points due to their ionic properties. Their solubility depends on factors like polarity, iso-electric point, nature of the solvent, and temperature .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Silica from Rice Husk as a Catalyst

Advances in utilizing silica derived from rice husk for immobilizing transition metals and organic moieties highlight the growing interest in sustainable and efficient catalysts for various chemical reactions. This approach leverages the sol-gel technique and grafting methods to incorporate catalysts into a silica matrix, demonstrating the broader trend towards greener synthesis methods that could potentially apply to reactions involving (R)-2-Chlorobutyric Acid (Adam, Appaturi, & Iqbal, 2012).

Analytical Chemistry

Hydrophilic Interaction Chromatography (HILIC)

HILIC is an important technique for the separation of polar, weakly acidic or basic samples, including peptides, proteins, and small molecules. This method, characterized by the use of polar columns and aqueous-organic mobile phases rich in organic solvents, highlights the importance of analytical techniques in identifying and quantifying chemical compounds, potentially including (R)-2-Chlorobutyric Acid (Jandera, 2011).

Biochemical and Environmental Significance

Antimicrobial Remedies in Brazil

Ethnopharmacological studies in Brazil have evaluated various plant species for antimicrobial properties, indicating a rich area of research into natural products that combat microbial infections. While not directly linked to (R)-2-Chlorobutyric Acid, this research underscores the ongoing search for compounds with useful biological activities, including potential antimicrobial agents (de Souza et al., 2004).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-chlorobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBUZBPJAGZHSQ-GSVOUGTGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Chlorobutyric Acid | |

CAS RN |

54053-45-1 |

Source

|

| Record name | (R)-2-Chlorobutyric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2971408.png)

![5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2971411.png)

![8-benzoyl-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2971419.png)

![4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B2971420.png)

![3-Cyclopropylidene-8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2971423.png)

![(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(thiophen-2-yl)methanone](/img/structure/B2971427.png)

![6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2971431.png)